2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide
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Overview
Description
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound featuring an imidazole ring, a benzyl group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or imidazole moieties
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzyl and cyclopentylacetamide groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-imidazole: Shares the imidazole and benzyl groups but lacks the cyclopentylacetamide moiety.
N-cyclopentylacetamide: Contains the cyclopentylacetamide group but lacks the imidazole and benzyl groups.
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate: Similar structure but with an acetate group instead of cyclopentylacetamide
Uniqueness
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-cyclopentylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(19-15-8-4-5-9-15)13-22-17-18-10-11-20(17)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXKUOWGIRIIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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